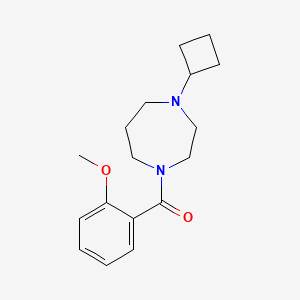![molecular formula C14H13N5OS3 B2413161 2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-[5-(4-METHYLPHENYL)-1,2,4-THIADIAZOL-3-YL]ACETAMIDE CAS No. 892225-11-5](/img/structure/B2413161.png)
2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-[5-(4-METHYLPHENYL)-1,2,4-THIADIAZOL-3-YL]ACETAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-[5-(4-METHYLPHENYL)-1,2,4-THIADIAZOL-3-YL]ACETAMIDE is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Métodos De Preparación
The synthesis of 2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-[5-(4-METHYLPHENYL)-1,2,4-THIADIAZOL-3-YL]ACETAMIDE involves several steps. One common method starts with the reaction of 4-methylbenzenesulfonyl chloride with thiosemicarbazide to form 5-(4-methylphenyl)-1,2,4-thiadiazol-3-amine. This intermediate is then reacted with 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide in the presence of a base such as triethylamine to yield the final product .
Análisis De Reacciones Químicas
2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-[5-(4-METHYLPHENYL)-1,2,4-THIADIAZOL-3-YL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-[5-(4-METHYLPHENYL)-1,2,4-THIADIAZOL-3-YL]ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: Its potential therapeutic effects are being explored in the treatment of various diseases, including infections and cancer.
Mecanismo De Acción
The mechanism of action of 2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-[5-(4-METHYLPHENYL)-1,2,4-THIADIAZOL-3-YL]ACETAMIDE involves its interaction with specific molecular targets. The compound is believed to inhibit the activity of certain enzymes and proteins, disrupting cellular processes and leading to its antimicrobial and anticancer effects. The exact molecular pathways involved are still under investigation .
Comparación Con Compuestos Similares
2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-[5-(4-METHYLPHENYL)-1,2,4-THIADIAZOL-3-YL]ACETAMIDE can be compared with other thiadiazole derivatives, such as:
2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide: This compound has similar structural features but different chemical properties and biological activities.
4-[(1,3,4-thiadiazol-2-yl)methyl]-5-p-tolyl-4H-1,2,4-triazole-3-thiol: Known for its anticonvulsant activity, this compound highlights the diverse biological activities of thiadiazole derivatives.
The uniqueness of this compound lies in its dual thiadiazole moieties, which contribute to its distinct chemical and biological properties.
Propiedades
IUPAC Name |
N-[5-(4-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS3/c1-8-3-5-10(6-4-8)12-16-13(19-23-12)15-11(20)7-21-14-18-17-9(2)22-14/h3-6H,7H2,1-2H3,(H,15,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTXSWQOVUDKBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NS2)NC(=O)CSC3=NN=C(S3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine](/img/structure/B2413078.png)


![2-(benzylthio)-N-(4-methoxyphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2413083.png)


![3-(4-ethoxyphenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2413092.png)

![rac-(1R,3S,5R,6R)-6-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B2413094.png)





